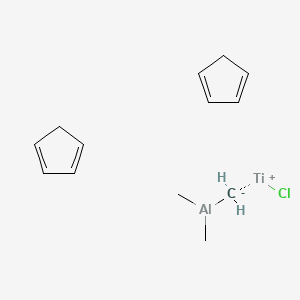
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is a complex organometallic compound that features a unique combination of titanium, aluminum, and cyclopentadienyl ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane typically involves the reaction of titanium tetrachloride with cyclopentadiene and dimethylaluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organometallic derivatives .
科学的研究の応用
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metallodrugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings .
作用機序
The mechanism of action of chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane involves the interaction of its metal centers with various substrates. The titanium and aluminum centers can coordinate with different ligands, facilitating various catalytic processes. The cyclopentadienyl ligands play a crucial role in stabilizing the metal centers and enhancing their reactivity .
類似化合物との比較
Similar Compounds
Titanocenes: Compounds containing titanium and cyclopentadienyl ligands.
Zirconocenes: Similar to titanocenes but with zirconium instead of titanium.
Ferrocene: Contains iron and cyclopentadienyl ligands.
Uniqueness
Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is unique due to the presence of both titanium and aluminum centers, which provide a distinct combination of reactivity and stability. This makes it particularly useful in catalytic applications where both metals can synergistically enhance the overall catalytic performance .
特性
CAS番号 |
67719-69-1 |
|---|---|
分子式 |
C13H19AlClTi |
分子量 |
285.59 g/mol |
IUPAC名 |
chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane |
InChI |
InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q2*-1;;;-1;;;+4/p-1 |
InChIキー |
JJNHBFYGCSOONU-UHFFFAOYSA-M |
SMILES |
C[Al](C)[CH2-].C1C=CC=C1.C1C=CC=C1.Cl[Ti+] |
正規SMILES |
[CH3-].C[Al]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)


![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)






